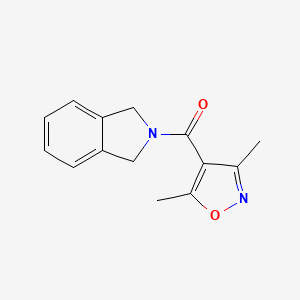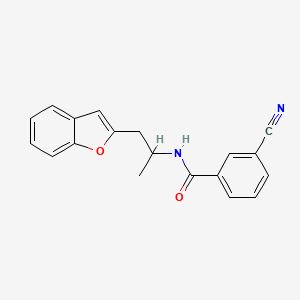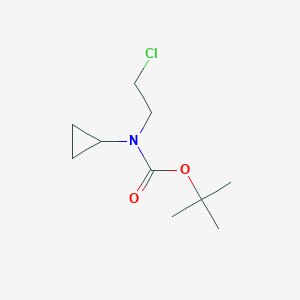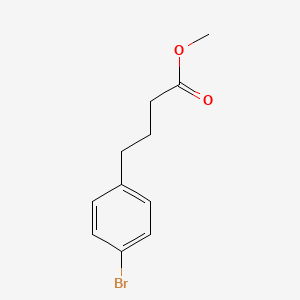
2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole, also known as DMOCO, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMOCO is a heterocyclic compound that contains an oxazole and an isoindole ring.
Aplicaciones Científicas De Investigación
Capture of an Elusive Nitrile Ylide in Isoxazole-Oxazole Photoisomerization
The photochemistry of 3,5-dimethylisoxazole has been investigated, revealing the formation of nitrile ylide as an intermediate in the isoxazole-oxazole photoisomerization process. This finding provides significant insights into the photochemical pathways of isoxazoles and their derivatives, highlighting the importance of nitrile ylides in these transformations (Nunes, Reva, & Fausto, 2013).
Nuclear Magnetic Resonance Study of Stereoisomeric Oxygenated Dimers
A detailed NMR spectroscopic study on the structure of oxygenated dimers of 3-methylindole has been conducted, providing valuable structural insights into these complex molecules. This research enhances our understanding of the molecular architecture and the dynamic behavior of these dimers, contributing to the broader knowledge of indole derivatives and their potential applications (Mori, Goto, & Sakai, 1985).
Coordination Chemistry of Oxazoline Ligands
Oxazoline ligands, including 4,5-dihydro-1,3-oxazoles, have been extensively used in transition metal-catalyzed asymmetric syntheses. The versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms make oxazolines valuable in coordination chemistry. This review provides a comprehensive overview of the transition metal coordination involving oxazoline ligands, contributing significantly to the field of asymmetric catalysis (Gómez, Muller, & Rocamora, 1999).
Ruthenium-Catalyzed Cycloaddition Reactions
The ruthenium-catalyzed cycloaddition of aryl azides and alkynes has been demonstrated to efficiently produce 1,5-disubstituted 1,2,3-triazoles. This method offers advantages in terms of yield, purity, and reaction time, especially under microwave irradiation. Such cycloaddition reactions are pivotal in synthesizing heterocyclic compounds, which have widespread applications in pharmaceuticals and materials science (Rasmussen, Boren, & Fokin, 2007).
Synthesis and Applications of Pyrrolo[2,1-a]isoindole Derivatives
The synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives via 1,3-dipolar cycloaddition reactions involving mesoionic oxazolines has been reported. This methodology provides a novel approach to constructing pyrroloisoindole frameworks, which are of interest due to their potential biological activity and application in material science (New & Yevich, 1984).
Propiedades
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-13(10(2)18-15-9)14(17)16-7-11-5-3-4-6-12(11)8-16/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRYEWMNZHYUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2859267.png)


![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)
![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2859275.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)


